1,3,5-Tris(4-nitrophenoxy)benzene
Overview
Description
1,3,5-Tris(4-nitrophenoxy)benzene is an organic compound with the molecular formula C24H15N3O9. It is known for its unique structure, which consists of a benzene ring substituted with three nitrophenoxy groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene typically involves a multi-step process starting from basic aromatic compounds. One common synthetic route includes the reaction of hydroquinone with 1-chloro-4-nitrobenzene and 1,3,5-trichlorobenzene under specific conditions. The reaction conditions often involve the use of solvents like chloroform and hexane, with the reaction mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction steps with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines can be used under basic conditions to substitute the nitrophenoxy groups.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 1,3,5-Tris(4-aminophenoxy)benzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
1,3,5-Tris(4-nitrophenoxy)benzene has several applications in scientific research:
Materials Science: It is used as a monomer in the synthesis of polymers, particularly in the formation of hyperbranched polyimides, which exhibit high thermal stability and desirable electrical properties.
Environmental Detection: The compound has been identified in environmental studies, such as in shellfish from Tokyo Bay, indicating its presence due to the use of related compounds as herbicides.
Polymer Chemistry: Its unique structure and functional groups make it a valuable building block in the study of molecular structures and chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-nitrophenoxy)benzene in its applications primarily involves its ability to undergo polymerization and form stable, high-performance materials. The nitrophenoxy groups provide sites for further chemical modifications, allowing the compound to participate in various reactions that lead to the formation of advanced materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenoxy)benzene: This compound is a reduced form of 1,3,5-Tris(4-nitrophenoxy)benzene and is used in similar applications, particularly in polymer synthesis.
1,3,5-Tris(4-chlorophenoxy)benzene: This compound has chlorophenoxy groups instead of nitrophenoxy groups and exhibits different reactivity and applications.
Uniqueness
This compound is unique due to its nitrophenoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in the synthesis of high-performance polymers and materials with specific electrical and thermal characteristics.
Properties
IUPAC Name |
1,3,5-tris(4-nitrophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O9/c28-25(29)16-1-7-19(8-2-16)34-22-13-23(35-20-9-3-17(4-10-20)26(30)31)15-24(14-22)36-21-11-5-18(6-12-21)27(32)33/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUVOVIDRJKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611189 | |
Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102852-91-5 | |
Record name | 1,1',1''-[Benzene-1,3,5-triyltris(oxy)]tris(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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